(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide is a chiral ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Phosphanyl-Xanthene Moiety: This step involves the reaction of diphenylphosphine with 9,9-dimethylxanthene under controlled conditions to form the phosphanyl-xanthene intermediate.
Attachment of the Chiral Sulfinamide: The intermediate is then reacted with a chiral sulfinamide, such as ®-2-methylpropane-2-sulfinamide, under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group.
Reduction: Reduction reactions can occur at the sulfinamide moiety.
Substitution: The compound can participate in substitution reactions, especially involving the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group can lead to the formation of phosphine oxides.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Synthesis: It is employed in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: Its ability to induce chirality makes it valuable in the development of chiral drugs.
Industry
Fine Chemicals: The compound is used in the production of fine chemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are those of asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfonamide
- ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinylamine
Uniqueness
The uniqueness of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-2-methylpropane-2-sulfinamide lies in its specific chiral configuration and its ability to induce high enantioselectivity in catalytic reactions. This makes it particularly valuable in applications where chirality is crucial, such as in the synthesis of pharmaceuticals.
Properties
Molecular Formula |
C33H36NO2PS |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3/t23-,38?/m1/s1 |
InChI Key |
HUPHIJGZTJYATN-KYCCWORLSA-N |
Isomeric SMILES |
C[C@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
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